molecular formula C20H22ClF3N4O B2760756 3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide CAS No. 2034439-66-0

3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide

Cat. No. B2760756
CAS RN: 2034439-66-0
M. Wt: 426.87
InChI Key: FXUQTYSRMIFXLV-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C20H22ClF3N4O and its molecular weight is 426.87. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A novel and efficient one-pot synthesis technique for creating 2-aminopyrimidinones showcases the potential for developing compounds similar to the one . This technique involves a three-component reaction leading to piperidinium salts of pyrimidinones, highlighting a pathway for generating structurally related compounds with possible enhanced biological activities (Bararjanian et al., 2010).

  • Structural Insights : The structural and electronic properties of anticonvulsant drugs, including those with substituted pyrimidine and piperidine units, provide a foundation for understanding the molecular framework and activity of such compounds. X-ray diffraction and molecular-orbital calculations offer deep insights into their chemical behavior and interaction mechanisms (Georges et al., 1989).

Derivative Development and Chemical Reactions

  • Derivative Synthesis : Research into synthesizing novel tetrahydroquinolino thieno[3,2-d]pyrimidine derivatives suggests a versatile approach to developing new compounds with potential biological applications. This involves reactions with various nucleophiles, including piperidine, to generate substituted pyrimidine derivatives, demonstrating the chemical flexibility and potential for pharmacological use of compounds related to the query chemical (Abdel-rahman et al., 1992).

  • Chemical Reactions and Applications : The synthesis of 1-substituted piperidines, including derivatives with significant pharmacological properties, indicates a broad spectrum of potential applications for compounds incorporating piperidine and pyrimidine structures. These methods can lead to the development of anticonvulsant, antimicrobial, and antiparkinsonian agents, offering a promising avenue for the exploration of new therapeutic agents (Vardanyan, 2018).

Pharmacological Potentials

  • Antimicrobial and Antitumor Activities : The synthesis and evaluation of piperidine derivatives against pathogens of Lycopersicon esculentum highlight the antimicrobial potential of such compounds. Structure-activity relationship studies reveal that substitutions on the benzhydryl and sulfonamide rings significantly influence antibacterial activity, suggesting the applicability of related compounds in combating microbial infections and possibly in cancer therapy (Vinaya et al., 2009).

  • Herbicidal Activity : The design and synthesis of thiadiazolopyrimidine derivatives bearing a chiral active unit demonstrate improved herbicidal activities against various weeds. This suggests that structurally similar compounds to the query chemical might be developed as novel herbicides with enhanced efficacy and selectivity (Duan et al., 2010).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF3N4O/c1-13-25-17(20(22,23)24)12-18(26-13)28-9-7-16(8-10-28)27-19(29)6-5-14-3-2-4-15(21)11-14/h2-4,11-12,16H,5-10H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUQTYSRMIFXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC3=CC(=CC=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide

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